Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is Topoisomerase 1 (Top1). Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
This compound: interacts with its target by inhibiting the activity of Top1. It has shown superior inhibitory activity at a concentration of 10 μM when compared with the powerful natural Top1-inhibitor camptothecin .
Biochemical Pathways
The compound affects the DNA replication pathway. By inhibiting Top1, it prevents the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription
Result of Action
The molecular and cellular effects of This compound’s action are the inhibition of Top1 activity. This results in the disruption of DNA replication and transcription, which can lead to cell death .
Biochemical Analysis
Biochemical Properties
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known for its ability to act as an antioxidant, antimicrobial, and anti-inflammatory agent . The compound’s interaction with enzymes such as oxidoreductases and transferases can lead to the modulation of oxidative stress and inflammatory responses. Additionally, the triazole ring is associated with antifungal and antiviral activities, further enhancing the compound’s biochemical relevance .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the thiazole ring can interact with the active sites of enzymes, inhibiting their activity and thus modulating biochemical pathways . Additionally, the compound can influence gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. The compound can be targeted to specific organelles such as mitochondria and the endoplasmic reticulum, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, influencing its activity and function .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-6-5-11-27-13)22-9-7-12(8-10-22)18(25)26-4-2/h5-6,11-12,15,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOMMGUPURAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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